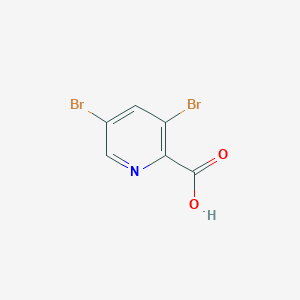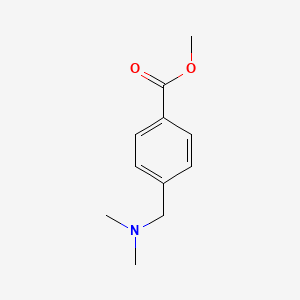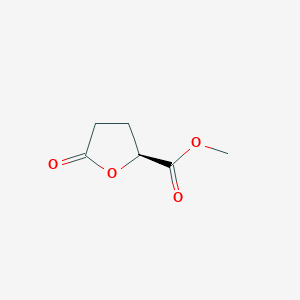
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate
Descripción general
Descripción
“(S)-methyl 5-oxotetrahydrofuran-2-carboxylate” is a chemical compound with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a monoisotopic mass of 144.042252 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3 . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 144.13 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis of Spirolactones
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate plays a role in the synthesis of spirolactones through 1,3-dipolar cycloadditions. It serves as a chiral dipolarophile, reacting with diazomethane and nitrile oxides to afford spirolactones with significant diastereomeric excess (Pirc et al., 2002).
2. Functionalized Furan Derivatives
This compound is used in the synthesis of functionalized furan derivatives. The process involves deprotonation of cyclopropanes, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up, yielding methyl tetrahydrofuran-3-carboxylates or the 5-oxo analogues (Brückner & Reissig, 1985).
3. Synthesis of Heterocyclic Compounds
It also facilitates the synthesis of various heterocyclic compounds. Alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates and subsequent reactions lead to the formation of 1,2,4-triazole-3-thiol derivatives, expanding the range of heterocyclic chemistry (Kochikyan et al., 2008).
4. Synthesis and Biological Activity Studies
Research on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to this compound, has been conducted to evaluate their cytotoxicity against cancer cell lines and bacteria. This highlights the compound's potential in medicinal chemistry and drug development (Phutdhawong et al., 2019).
5. Preparation of Spiro Orthoester Polymers
The compound is instrumental in synthesizing polymers with spiro orthoester side groups. These polymers are synthesized from lactones with methacrylate side groups, showcasing the compound's utility in advanced material science (Zamzow & Höcker, 1994).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Análisis Bioquímico
Cellular Effects
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to certain enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of ester-containing compounds within the cell, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in certain cell types .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by esterases, leading to the formation of 5-oxotetrahydrofuran-2-carboxylic acid. This metabolite can further participate in other biochemical reactions, including those involved in energy production and biosynthesis. The compound’s interaction with metabolic enzymes and cofactors is crucial for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of the compound within different tissues can influence its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl (2S)-5-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451596 | |
| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21461-85-8 | |
| Record name | Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21461-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



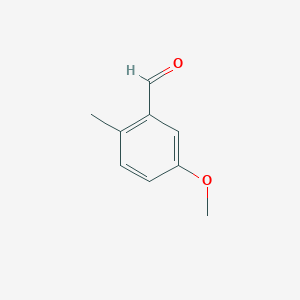

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

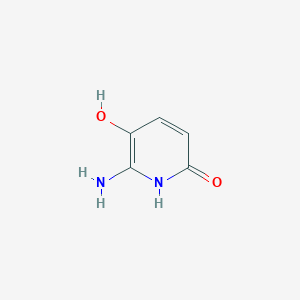
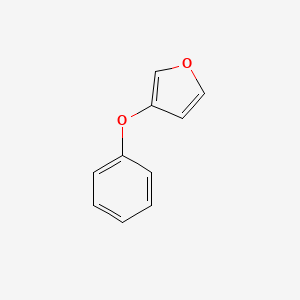
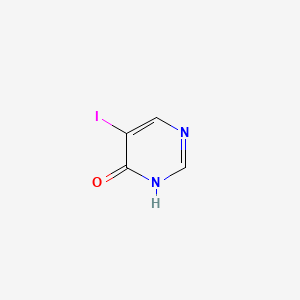

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)


